Olanexidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olanexidine hydrochloride is a monobiguanide compound known for its potent bactericidal activity. It is primarily used as an antiseptic agent in clinical settings to prevent infections by reducing the number of microorganisms on the skin. This compound is effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria .

准备方法

合成路线和反应条件: 奥拉尼定盐酸盐的合成涉及通过双胍连接基团将正辛基侧链和二氯苄胺连接起来。 该过程始于在回流的乙酸丁酯中,用浓硫酸使市售正辛胺与二氰胺钠反应 .

工业生产方法: 在工业环境中,奥拉尼定盐酸盐的生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保最终产品的产率高,纯度高。该过程涉及仔细控制温度、压力和反应时间,以实现预期结果。

化学反应分析

反应类型: 奥拉尼定盐酸盐会发生多种化学反应,包括:

氧化: 奥拉尼定在特定条件下可以被氧化,导致形成各种氧化产物。

还原: 该化合物也可以发生还原反应,尽管这些反应不太常见。

取代: 奥拉尼定可以参与取代反应,其中其官能团之一被另一个取代。

常用试剂和条件:

氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 可以使用硼氢化钠等还原剂。

取代试剂: 在取代反应中,采用各种卤化剂和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生不同的氧化衍生物,而取代反应可以产生多种取代双胍 .

科学研究应用

Medical Applications

Olanexidine hydrochloride is primarily utilized as a topical antiseptic . Its bactericidal efficacy makes it suitable for:

- Preoperative Skin Disinfection : It is employed to reduce the risk of surgical site infections (SSIs) by effectively disinfecting the skin before surgical procedures. Studies indicate that olanexidine outperforms traditional antiseptics like chlorhexidine and povidone-iodine, especially in blood-contaminated conditions .

- Catheter-Related Infections : The compound is also being explored for its potential to prevent catheter-related bloodstream infections (CRBSIs). Although clinical evidence is limited, initial findings suggest that it may be more effective than existing antiseptics in preventing these infections .

Case Studies in Medical Applications

- Comparison with Traditional Antiseptics : A study compared the effectiveness of 1.5% olanexidine gluconate with 10% povidone-iodine and 1% chlorhexidine in preventing SSIs. Results showed that olanexidine was significantly more effective in blood-contaminated scenarios .

- Bactericidal Spectrum : Research demonstrated that olanexidine exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Environmental Applications

Beyond medical uses, this compound shows promise in environmental disinfection:

- Virucidal Activity : Recent studies have highlighted its effectiveness against enveloped viruses, including SARS-CoV-2, suggesting potential applications in infection control during viral outbreaks .

Industrial Applications

Olanexidine is also being researched for its potential use in:

作用机制

奥拉尼定盐酸盐的作用机制涉及几个步骤:

与细菌表面分子的相互作用: 奥拉尼定与细菌表面的脂多糖和脂磷壁酸相互作用。

破坏细胞膜: 该化合物破坏细菌细胞膜的完整性,导致通透性增加。

细胞内成分泄漏: 膜的破坏导致细胞内成分不可逆地泄漏,导致细胞死亡。

蛋白质变性: 在较高浓度下,奥拉尼定可以使蛋白质变性,进一步增强其杀菌作用.

相似化合物的比较

奥拉尼定盐酸盐通常与其他抗菌剂进行比较,例如洗必泰和聚维酮碘。虽然所有三种化合物对多种细菌都有效,但奥拉尼定具有一些独特的性质:

类似化合物:

- 洗必泰

- 聚维酮碘

- 六氯酚

生物活性

Olanexidine hydrochloride, a monobiguanide compound, has garnered attention for its potent bactericidal properties. This article delves into its biological activity, including its mechanism of action, efficacy against various pathogens, and clinical applications.

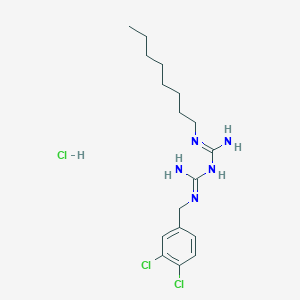

Chemical Structure and Properties

This compound is chemically designated as 1-(3,4-dichlorobenzyl)-5-octylbiguanide hydrochloride. It exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

The bactericidal activity of olanexidine is primarily attributed to its interaction with bacterial membranes. Key findings regarding its mechanism include:

- Membrane Disruption : Olanexidine binds to surface molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria, leading to membrane destabilization and leakage of intracellular contents .

- Protein Denaturation : At higher concentrations (≥160 μg/ml), it aggregates bacterial cells by denaturing proteins .

- Enhanced Membrane Permeability : The compound increases the permeability of bacterial membranes, which contributes to its bactericidal effect .

Efficacy Against Pathogens

Olanexidine has demonstrated significant efficacy against various pathogens:

- Gram-positive Bacteria : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimal bactericidal concentrations (MBCs) reported at 869 μg/ml for Gram-positive cocci .

- Gram-negative Bacteria : Demonstrates MBCs around 434 μg/ml for Gram-negative strains .

- Comparison with Other Antiseptics : Studies indicate that olanexidine's bactericidal activity is comparable to or exceeds that of traditional antiseptics like chlorhexidine and povidone-iodine .

Clinical Applications

Olanexidine has been primarily used in surgical settings to prevent surgical site infections (SSIs) and catheter-related bloodstream infections (CRBSIs). Key clinical findings include:

- Skin Antisepsis : In clinical trials, a 1.5% aqueous solution of olanexidine was found to be more effective than 10% povidone-iodine and 1% chlorhexidine in reducing bacterial counts on skin prior to surgery .

- Limited Evidence for SSI Prevention : Although promising results have been observed, the clinical usefulness remains somewhat unclear due to the limited number of studies specifically targeting SSI prevention .

Table 1: Minimal Bactericidal Concentrations (MBC) of Olanexidine

| Bacterial Type | MBC (μg/ml) |

|---|---|

| Gram-positive Cocci | 869 |

| Gram-positive Bacilli | 109 |

| Gram-negative Bacteria | 434 |

Table 2: Comparative Efficacy of Antiseptics in Clinical Trials

| Antiseptic | Efficacy Against MRSA | Efficacy Against VRE | Notes |

|---|---|---|---|

| Olanexidine (1.5%) | High | High | More effective than CHG/PVP-I |

| Chlorhexidine (0.5%) | Moderate | Moderate | Standard antiseptic |

| Povidone-Iodine (10%) | Moderate | Moderate | Commonly used |

Case Studies

- Nagai et al. Study (2000) : Evaluated the disinfection effects of varying concentrations of olanexidine on skin before surgical procedures. Results indicated significant reductions in viable bacterial counts compared to control groups .

- Obatake et al. Study (2020) : Focused on the disinfection efficacy in pediatric patients, demonstrating favorable outcomes with olanexidine application after contamination with blood .

属性

CAS 编号 |

146509-94-6 |

|---|---|

分子式 |

C17H28Cl3N5 |

分子量 |

408.8 g/mol |

IUPAC 名称 |

1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrochloride |

InChI |

InChI=1S/C17H27Cl2N5.ClH/c1-2-3-4-5-6-7-10-24(16(20)21)17(22)23-12-13-8-9-14(18)15(19)11-13;/h8-9,11H,2-7,10,12H2,1H3,(H3,20,21)(H2,22,23);1H |

InChI 键 |

SSHJJLWUVGHXDL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.Cl |

规范 SMILES |

CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Olanexidine HCl; OPB-2045; OPB 2045; OPB2045. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。